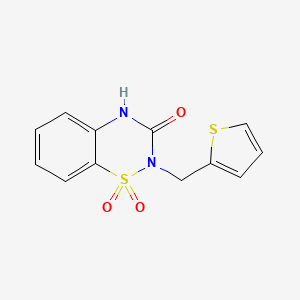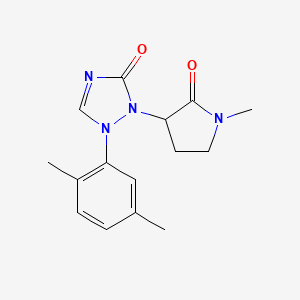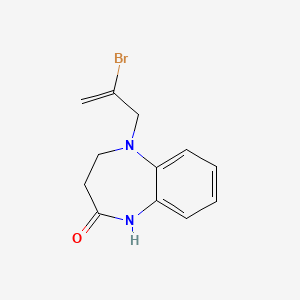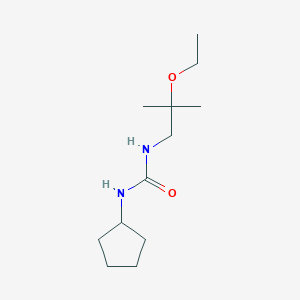![molecular formula C15H22N2O B7632034 N-[3-(1-cyclopropylpropan-2-ylamino)-4-methylphenyl]acetamide](/img/structure/B7632034.png)
N-[3-(1-cyclopropylpropan-2-ylamino)-4-methylphenyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-(1-cyclopropylpropan-2-ylamino)-4-methylphenyl]acetamide, also known as CPP-ACP, is a compound that has gained significant attention in the field of dentistry due to its potential use in the prevention and treatment of dental caries. CPP-ACP is a white crystalline powder that is soluble in water and has a molecular weight of 363.48 g/mol.
Mecanismo De Acción
N-[3-(1-cyclopropylpropan-2-ylamino)-4-methylphenyl]acetamide works by binding to tooth enamel and releasing calcium and phosphate ions in a controlled manner. These ions can then combine with fluoride ions to form a protective layer on the tooth surface, which can help to prevent the demineralization of enamel and promote remineralization.
Biochemical and Physiological Effects:
N-[3-(1-cyclopropylpropan-2-ylamino)-4-methylphenyl]acetamide has been shown to have a number of biochemical and physiological effects, including the ability to inhibit the growth of cariogenic bacteria such as Streptococcus mutans, the ability to reduce the adhesion of bacteria to tooth surfaces, and the ability to enhance the remineralization of tooth enamel.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-[3-(1-cyclopropylpropan-2-ylamino)-4-methylphenyl]acetamide in lab experiments is its ability to promote remineralization of tooth enamel, which can help to prevent dental caries. However, one limitation of using N-[3-(1-cyclopropylpropan-2-ylamino)-4-methylphenyl]acetamide is that it can be difficult to control the release of calcium and phosphate ions, which can affect the efficacy of the compound.
Direcciones Futuras
There are a number of potential future directions for research on N-[3-(1-cyclopropylpropan-2-ylamino)-4-methylphenyl]acetamide, including the development of new formulations that can enhance the delivery of calcium and phosphate ions to tooth surfaces, the investigation of the long-term effects of N-[3-(1-cyclopropylpropan-2-ylamino)-4-methylphenyl]acetamide on tooth enamel, and the exploration of the potential use of N-[3-(1-cyclopropylpropan-2-ylamino)-4-methylphenyl]acetamide in the treatment of other dental diseases such as periodontitis. Additionally, further research is needed to determine the optimal concentration and application method of N-[3-(1-cyclopropylpropan-2-ylamino)-4-methylphenyl]acetamide for maximum efficacy in the prevention and treatment of dental caries.
Métodos De Síntesis
N-[3-(1-cyclopropylpropan-2-ylamino)-4-methylphenyl]acetamide can be synthesized using a variety of methods, including the reaction of 1-cyclopropylpropan-2-amine with 4-methylphenylacetyl chloride in the presence of a base such as triethylamine. The resulting product is then purified through recrystallization and characterized using various analytical techniques such as NMR spectroscopy and mass spectrometry.
Aplicaciones Científicas De Investigación
N-[3-(1-cyclopropylpropan-2-ylamino)-4-methylphenyl]acetamide has been extensively studied for its potential use in the prevention and treatment of dental caries. Dental caries is a common dental disease caused by the demineralization of tooth enamel due to the production of acids by bacteria in the oral cavity. N-[3-(1-cyclopropylpropan-2-ylamino)-4-methylphenyl]acetamide has been shown to promote remineralization of tooth enamel by delivering calcium and phosphate ions to the tooth surface, which can help to repair and strengthen the enamel.
Propiedades
IUPAC Name |
N-[3-(1-cyclopropylpropan-2-ylamino)-4-methylphenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O/c1-10-4-7-14(17-12(3)18)9-15(10)16-11(2)8-13-5-6-13/h4,7,9,11,13,16H,5-6,8H2,1-3H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEHGJKZQJGXZGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C)NC(C)CC2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(1-cyclopropylpropan-2-ylamino)-4-methylphenyl]acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(7-Methyl-2,3-dihydropyrido[2,3-b][1,4]oxazin-1-yl)-2-thiophen-2-ylethanone](/img/structure/B7631968.png)

![3-(3-methyl-1,2,4-oxadiazol-5-yl)-N-[(2-propan-2-yloxypyridin-4-yl)methyl]pyridin-2-amine](/img/structure/B7631994.png)
![3-hydroxy-N-[1-(2-hydroxyphenyl)propyl]-4-methylpentanamide](/img/structure/B7632001.png)

![2-[(2-Imidazol-1-ylphenyl)methylamino]-1,3-thiazole-5-sulfonamide](/img/structure/B7632022.png)
![3-[[4-(Dimethylamino)-6-methyl-1,3,5-triazin-2-yl]amino]-1-(2-methylpyrazol-3-yl)piperidin-2-one](/img/structure/B7632025.png)
![6-[(2-imidazol-1-ylphenyl)methylamino]-N-prop-2-ynylpyridine-3-carboxamide](/img/structure/B7632027.png)
![2-[2-(2,5-dimethylphenyl)-5-oxo-1,2,4-triazol-1-yl]-N-prop-2-ynylpropanamide](/img/structure/B7632043.png)
![1-(2,2-Difluoroethyl)-3-[2-(3,4-difluorophenyl)ethyl]urea](/img/structure/B7632050.png)
![N-(2-cyanoethyl)-1-methyl-N-(2,2,2-trifluoroethyl)pyrazolo[3,4-b]pyridine-5-sulfonamide](/img/structure/B7632054.png)
![1-methyl-4-[4-(2-methyl-1H-indol-3-yl)piperidin-1-yl]pyrazolo[3,4-d]pyrimidine](/img/structure/B7632069.png)
